Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate
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Overview
Description
Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a brominated furan ring, and a methoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate typically involves a multi-step process. One common method includes the following steps:
Bromination of Furan: Furan is brominated using bromine in the presence of a catalyst to yield 5-bromofuran.
Methoxylation: The 5-bromofuran is then reacted with methanol in the presence of a base to form 5-bromofuran-2-yl methanol.
Esterification: The final step involves the esterification of 5-bromofuran-2-yl methanol with 4-hydroxybenzoic acid in the presence of an acid catalyst to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted furan derivatives.
Oxidation: Furanones or other oxidized products.
Reduction: Tetrahydrofuran derivatives.
Hydrolysis: 4-[(5-bromofuran-2-yl)methoxy]benzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(5-chlorofuran-2-yl)methoxy]benzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-[(5-methylfuran-2-yl)methoxy]benzoate: Contains a methyl group instead of a bromine atom.
Ethyl 4-[(5-nitrofuran-2-yl)methoxy]benzoate: Contains a nitro group instead of bromine.
Properties
IUPAC Name |
ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO4/c1-2-17-14(16)10-3-5-11(6-4-10)18-9-12-7-8-13(15)19-12/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJLHPHXNBRJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1496794-11-6 |
Source
|
Record name | ethyl 4-[(5-bromofuran-2-yl)methoxy]benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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